molecular formula C19H23ClN4O2S B2740263 N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946302-96-1

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2740263
CAS No.: 946302-96-1
M. Wt: 406.93
InChI Key: UWGDEAZMGNKUQB-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxalamide core with a 2-chlorophenyl group, often using a palladium-catalyzed coupling reaction.

    Attachment of the 4-methylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the thiophen-3-yl group: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(furan-3-yl)ethyl)oxalamide

Uniqueness

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of both the 4-methylpiperazin-1-yl and thiophen-3-yl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Biological Activity

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound classified as an oxalamide. Its structure features a 2-chlorophenyl group, a 4-methylpiperazin-1-yl moiety, and a thiophen-3-yl ethyl chain. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Structure and Composition

  • IUPAC Name : N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
  • CAS Number : 946302-96-1
  • Molecular Formula : C19H23ClN4O2S
  • Molecular Weight : 396.93 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It is hypothesized that the compound may modulate signaling pathways associated with G-protein coupled receptors (GPCRs), which are crucial for various physiological processes.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Antidepressant Activity : Similar compounds have shown potential in modulating neurotransmitter systems linked to mood regulation.
  • Antipsychotic Properties : The piperazine moiety is often associated with antipsychotic effects due to its ability to interact with dopamine receptors.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may reduce inflammatory responses.

Case Studies and Experimental Data

Several studies have investigated the biological effects of similar oxalamide compounds:

  • Study on GPCR Interaction : A study published in PubMed Central explored the interaction of oxalamides with GPCRs, noting their potential in influencing receptor activity and downstream signaling pathways .
  • Antidepressant Activity Assessment : Research indicated that compounds with similar structures demonstrated significant serotonin reuptake inhibition, suggesting potential antidepressant effects .
  • Inflammation Model Studies : In vitro models showed that related compounds could reduce pro-inflammatory cytokine production in macrophages .

Comparative Biological Activity Table

Compound NameBiological TargetEffectReference
N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylet hyl]ethanediamideGPCRsModulation of signaling pathways
Similar Oxalamide DerivativeSerotonin TransporterInhibition
Related Piperazine CompoundMacrophagesReduced cytokine production

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c1-23-7-9-24(10-8-23)17(14-6-11-27-13-14)12-21-18(25)19(26)22-16-5-3-2-4-15(16)20/h2-6,11,13,17H,7-10,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGDEAZMGNKUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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